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Compound of Interest

Compound Name: N,N'-Dimethyloxamide

Cat. No.: B146783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

N,N'-Dimethyloxamide, a compound of interest in various chemical and pharmaceutical

research domains. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for

its identification, characterization, and application in further studies.

Spectroscopic Data Summary
The empirical formula for N,N'-Dimethyloxamide is C₄H₈N₂O₂, with a molecular weight of

approximately 116.12 g/mol .[1][2] Spectroscopic analysis confirms the symmetrical structure of

the molecule, characterized by two equivalent methyl groups and two equivalent amide

functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

N,N'-Dimethyloxamide, both ¹H and ¹³C NMR data are presented below. The spectra are

consistent with the expected structure, showing a high degree of symmetry.

Table 1: ¹H NMR Spectroscopic Data for N,N'-Dimethyloxamide
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.7 Doublet 6H -CH₃

~8.0 Broad Singlet 2H -NH

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for N,N'-Dimethyloxamide

Chemical Shift (δ) ppm Assignment

~26 -CH₃

~161 C=O

Note: The carbonyl carbon chemical shift is characteristic of an amide functional group.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of N,N'-Dimethyloxamide is dominated by absorptions corresponding to the

amide group.

Table 3: Key IR Absorption Bands for N,N'-Dimethyloxamide

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad N-H Stretch

~2950 Medium C-H Stretch (methyl)

~1640 Strong C=O Stretch (Amide I)

~1550 Strong N-H Bend (Amide II)

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. Electron Ionization (EI) is a common technique for volatile organic compounds.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for N,N'-Dimethyloxamide

m/z Ratio Relative Intensity (%) Assignment

116 Moderate Molecular Ion [M]⁺

58 High [CH₃NHCO]⁺

30 Base Peak [CH₃NH]⁺

Experimental Workflow
The general workflow for the spectroscopic analysis of a solid organic compound like N,N'-
Dimethyloxamide is depicted below. This process ensures the acquisition of high-quality,

reproducible data for structural elucidation and purity assessment.
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General Spectroscopic Analysis Workflow

Sample Preparation
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a solid organic

compound.

Experimental Protocols
The following are representative protocols for obtaining the spectroscopic data presented

above. These protocols are intended as a guide and may require optimization based on the

specific instrumentation and sample purity.

¹H and ¹³C NMR Spectroscopy (Solution-State)
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Sample Preparation:

Accurately weigh 5-10 mg of N,N'-Dimethyloxamide for ¹H NMR, or 20-50 mg for ¹³C

NMR, into a clean, dry vial.[3]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

[3]

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5

mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's

autosampler or manual insertion port.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the resulting spectrum to obtain pure absorption peaks.

Perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum.

Calibrate the chemical shift axis.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid N,N'-Dimethyloxamide powder directly onto the center

of the ATR crystal.

Instrument Setup and Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Lower the instrument's pressure clamp to ensure firm and even contact between the

sample and the ATR crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically perform the background subtraction.

Identify the wavenumbers of the major absorption bands.

If necessary, an ATR correction can be applied to the spectrum to make it appear more

like a traditional transmission spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b146783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas Chromatography-Mass Spectrometry (GC-MS) with
Electron Ionization (EI)

Sample Preparation:

Prepare a dilute solution of N,N'-Dimethyloxamide (approximately 1 mg/mL) in a volatile

organic solvent such as methanol or acetone.[4]

Ensure the sample is fully dissolved.

Transfer the solution to a 2 mL autosampler vial.

Instrument Setup and Data Acquisition:

Set the GC oven temperature program to achieve good separation of the analyte from any

impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C),

hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

Use helium as the carrier gas at a constant flow rate.

For the mass spectrometer, set the ionization mode to Electron Ionization (EI) at a

standard energy of 70 eV.

Set the mass analyzer to scan over a relevant m/z range (e.g., 20-200 amu).

Inject a small volume (typically 1 µL) of the sample solution into the GC.

Data Processing:

Identify the chromatographic peak corresponding to N,N'-Dimethyloxamide.

Extract the mass spectrum associated with this peak.

Identify the molecular ion peak and the major fragment ions.
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The fragmentation pattern can be compared to library spectra for confirmation of the

compound's identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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